Purmorphamine
Overview
Description
Purmorphamine is a small-molecule agonist developed for the protein Smoothened . It is a key part of the hedgehog signaling pathway, which is involved in bone growth, cardiovascular regeneration, and brain development . It has been shown to induce osteogenesis in bone tissue and influence growth and differentiation of neurons in the brain .
Synthesis Analysis
Purmorphamine is a semi-synthetic compound that exhibits potent Smo-shh agonistic activity . It possesses various pharmacological properties, including antioxidant, anti-inflammatory, anti-apoptotic, and neuromodulatory effects .
Molecular Structure Analysis
The molecular formula of Purmorphamine is C31H32N6O2 . It has a molecular weight of 520.62 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Osteogenesis Induction
Purmorphamine has been identified as a significant compound in promoting osteogenesis. It activates osteogenic differentiation in multipotent mesenchymal progenitor cells, influencing them towards an osteoblast lineage. This property of purmorphamine is instrumental in studying the molecular mechanisms of osteogenesis of stem cells and bone development (Wu et al., 2002).
Enhancement of Osteoblast Differentiation
Studies have demonstrated the effectiveness of purmorphamine in enhancing osteoblast differentiation. For instance, it has been shown to increase alkaline phosphatase (ALP) activity and bone-like nodule formation in human bone marrow mesenchymal cells cultured on titanium, suggesting potential applications in dentistry and orthopedics (Beloti et al., 2005a). Similar effects were observed in another study, where purmorphamine increased ALP activity and bone-like nodule formation in human osteoblasts derived from bone marrow mesenchymal cells (Beloti et al., 2005b).
Impact on Oocyte Maturation and Embryo Development
Research has explored the role of purmorphamine in ovine oocyte maturation and the development of parthenogenetic embryos. It affects nuclear and cytoplasmic maturation, epigenetic changes, and embryo development, indicating its potential in reproductive biotechnology (Nadri et al., 2016).
Neuroprotection in Hypoxic-Ischemic Injury
Purmorphamine has shown promise as a neuroprotectant in conditions like hypoxic-ischemic brain injury in neonatal mice. It appears to reduce brain injury, suppress neuro-inflammation, and improve neurobehavioral outcomes, suggesting its therapeutic potential in neurological disorders (Liu et al., 2020).
Bone Regeneration and Implant Osseointegration
In the context of bone regeneration, purmorphamine has been evaluated for its potential to stimulate bone growth and repair. However, it seems to have limited effects on enhancing the osseointegration of titanium-coated implants, indicating its specific utility in regenerative procedures rather than implant stability (Gellynck et al., 2013).
Treatment of Obsessive-Compulsive Disorder
Purmorphamine has also been studied for its neuroprotective effects in an experimental model of obsessive-compulsive disorder. It attenuated behavioral and neurochemical changes associated with OCD, providing a basis for new therapeutic targets in treating this disorder (Gupta et al., 2022).
Activation of Hedgehog Signaling Pathway
A crucial aspect of purmorphamine's action is its ability to activate the Hedgehog signaling pathway, influencing gene expression related to osteogenesis. This activation is significant for understanding bone-related diseases and neurodegenerative conditions (Wu et al., 2004).
Neuroprotective Effects in Cognitive Dysfunction
Purmorphamine has been shown to offer neuroprotective effects in aged rats with postoperative cognitive dysfunction. This suggests its role in cognitive repair and neuroprotection through the activation of the Shh signaling pathway (Li et al., 2019).
Neural Stem Cell Differentiation
Investigations into the differentiation of neural stem cells have revealed that purmorphamine can promote their differentiation into various types of nerve cells, potentially enhancing neural regeneration therapies (Huang et al., 2018).
Safety And Hazards
Future Directions
Purmorphamine has been reported to guard the neurons of the hippocampus from hydrogen peroxide-mediated oxidative stress . When administered intravenously, it exhibited restoration of neurobiological deficits and neuroprotective action in mice after stroke . This suggests that Purmorphamine may have potential therapeutic applications in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHCRQFSFYWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415293 | |
Record name | Purmorphamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Purmorphamine | |
CAS RN |
483367-10-8 | |
Record name | Purmorphamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purmorphamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purmorphamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PURMORPHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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